molecular formula C21H23F2N5O3S2 B11299340 N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11299340
M. Wt: 495.6 g/mol
InChI Key: ZAFPLFMQFPERIB-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a sulfanyl group, and multiple aromatic rings, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Key reagents include 2,4-difluoroaniline, ethyl bromide, and 4-methylbenzenesulfonamide. Reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. Purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide shares similarities with other triazole-based compounds and sulfonamide derivatives.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C21H23F2N5O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-ethyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H23F2N5O3S2/c1-4-27-19(12-28(33(3,30)31)16-8-5-14(2)6-9-16)25-26-21(27)32-13-20(29)24-18-10-7-15(22)11-17(18)23/h5-11H,4,12-13H2,1-3H3,(H,24,29)

InChI Key

ZAFPLFMQFPERIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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